molecular formula C17H13NO3 B11843789 3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide CAS No. 54023-77-7

3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide

Cat. No.: B11843789
CAS No.: 54023-77-7
M. Wt: 279.29 g/mol
InChI Key: ZLPDIQADHBAPKL-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide is a chemical compound with a complex molecular structure. It appears as a solid with a white to off-white color and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide typically involves the condensation of naphthalen-1-amine with 3-hydroxy-2-naphthoic acid . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial cells, leading to cell death. The compound’s structure allows it to bind to active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
  • 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
  • 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

Uniqueness

3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher activity against certain bacterial strains and has unique reactivity patterns in chemical reactions .

Properties

CAS No.

54023-77-7

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H13NO3/c19-14-7-3-6-13(10-14)18-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,19-20H,(H,18,21)

InChI Key

ZLPDIQADHBAPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)O)O

Origin of Product

United States

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